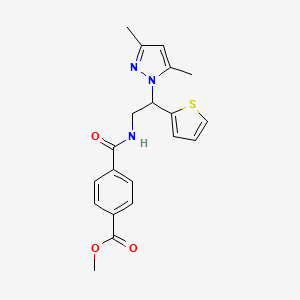

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZOAUXAQDQKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N4O3S

- Molecular Weight : 366.45 g/mol

The presence of the pyrazole and thiophene moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene rings. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 62.5 | Escherichia coli |

| Methyl Derivative | 12.5 | Salmonella typhi |

The above table illustrates that derivatives of similar structures exhibit promising antibacterial activity, suggesting that this compound could potentially demonstrate similar efficacy against microbial pathogens .

Anti-inflammatory Activity

Compounds with pyrazole structures have also been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that certain pyrazole derivatives reduce inflammation markers significantly when tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrazole Ring : Essential for antimicrobial and anti-inflammatory properties.

- Thiophene Moiety : Enhances lipophilicity and may improve cellular uptake.

- Carbamate Linkage : Contributes to the stability and bioavailability of the compound.

Study on Antibacterial Efficacy

In a recent study evaluating various benzimidazole derivatives, it was found that compounds with similar structural motifs to methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(thiophen-2-y)ethyl)carbamoyl)benzoate exhibited potent antibacterial activity. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives showed better efficacy than standard antibiotics .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced paw swelling and inflammatory cytokine levels compared to untreated controls, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate as an anticancer agent. Compounds containing pyrazole and thiophene rings have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Molecular docking studies indicate that this compound could serve as a lead for developing new anti-inflammatory drugs .

Antimicrobial Activity

Research has also indicated that compounds similar to this compound possess antimicrobial properties. The incorporation of thiophene enhances the compound's activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Fungicidal Activity

The compound has shown promising fungicidal properties against several fungal pathogens. Studies demonstrate that it can effectively inhibit fungal growth, making it a potential candidate for agricultural fungicides . The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Herbicidal Potential

Research into similar compounds suggests that they may also exhibit herbicidal activity by interfering with plant growth regulators or photosynthesis processes in weeds . This application could be explored further to develop environmentally friendly herbicides that target specific weed species without harming crops.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the pyrazole ring through condensation reactions.

- Coupling with thiophene derivatives.

- Esterification to obtain the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Q & A

Q. What synthetic routes are recommended for synthesizing methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate?

The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A common approach includes:

- Step 1 : Condensation of thiophene-2-carboxamide derivatives with pyrazole-containing intermediates. For example, reacting methyl 4-(chlorocarbonyl)benzoate with a thiophen-2-yl ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water mixtures) to achieve >95% purity. Yield optimization (60–70%) requires strict control of reaction time and stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ester and carbamoyl groups) .

- ¹H-NMR : Analyze substituent environments:

- Thiophene protons (δ 6.8–7.5 ppm, multiplet) .

- Pyrazole methyl groups (δ 2.1–2.5 ppm, singlet) .

- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What safety precautions are necessary during handling?

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, fume hood) and avoid dust formation .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

- Experimental Design :

- Partitioning Studies : Measure log Kow (octanol-water coefficient) to assess bioaccumulation potential .

- Degradation Pathways : Use LC-MS/MS to monitor hydrolysis products under varying pH (4–10) and UV light exposure .

- Toxicity Assays : Conduct Daphnia magna acute toxicity tests (48-h EC50) and algal growth inhibition studies .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Key Variables :

- Process Monitoring : Use in-situ FTIR to track reaction progress and adjust reagent addition rates .

Q. How can computational modeling predict biological activity or binding interactions?

Q. What methodologies validate purity and stability under storage conditions?

- Stability Testing :

Theoretical and Methodological Frameworks

Q. How can researchers link studies of this compound to broader pharmacological or chemical theories?

Q. What experimental designs address conflicting bioactivity results across studies?

- Strategy :

- Dose-Response Curves : Test activity across 5–6 logarithmic concentrations to identify non-linear effects .

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.